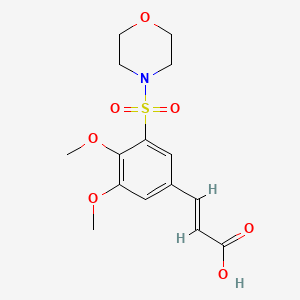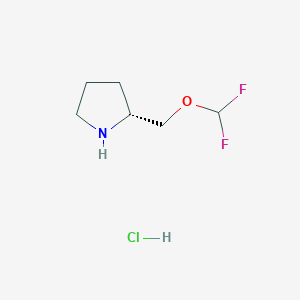
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea, commonly known as CCT018159, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that has been developed as an inhibitor of protein kinase CK2, a serine/threonine kinase that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Biological Activities
- Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, structurally related to the queried compound, were designed and synthesized to optimize spacer length, leading to compounds with high inhibitory activities against acetylcholinesterase, an enzyme important for neurotransmitter regulation (Vidaluc et al., 1995).
- Urea derivatives, like the compound , have shown cytokinin-like activity, significantly influencing cell division and differentiation in plants. They have been used in plant morphogenesis studies and identified as positive regulators in these processes (Ricci & Bertoletti, 2009).
- A series of urea derivatives demonstrated enzyme inhibition and anticancer activities. The study involved synthesizing and testing various urea derivatives for their inhibitory effects on specific enzymes and prostate cancer cell lines, indicating the potential therapeutic applications of these compounds (Mustafa, Perveen, & Khan, 2014).
Corrosion Inhibition
- Compounds structurally similar to the queried compound have been studied for their corrosion inhibition properties. These compounds were found to exhibit good performance as inhibitors for mild steel corrosion in acidic solutions. The study highlights the application of such compounds in protecting industrial materials from corrosive environments (Bahrami & Hosseini, 2012).
Antagonist Properties and Kinase Inhibition
- Trisubstituted phenyl urea derivatives were studied for their antagonistic properties against neuropeptide Y5 receptors, highlighting the potential therapeutic applications of urea derivatives in treating conditions associated with this receptor (Fotsch et al., 2001).
- Another study discovered 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase, indicating the potential use of similar urea derivatives in cancer therapy by targeting specific kinases involved in cell proliferation and survival (Wang et al., 2005).
Propiedades
IUPAC Name |
1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S2/c1-17-8(9-4-5-10(13)19-9)7-14-12(16)15-11-3-2-6-18-11/h2-6,8H,7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDCIJCDTYASMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CS1)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2641500.png)

![1-(Chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641502.png)

![2-(2-methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2641504.png)
![N-(benzo[d]thiazol-2-yl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2641505.png)
![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2641506.png)
![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2641507.png)
![N-cyclohexyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2641514.png)
![5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole](/img/structure/B2641515.png)

![5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2641521.png)
![1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime](/img/structure/B2641522.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B2641523.png)